molecular formula C9H8F2O B12981555 2-Cyclopropyl-3,6-difluorophenol

2-Cyclopropyl-3,6-difluorophenol

Cat. No.: B12981555
M. Wt: 170.16 g/mol
InChI Key: GBEMDJOARUUYIS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3,6-difluorophenol is an organic compound characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-3,6-difluorophenol typically involves the introduction of the cyclopropyl group and fluorine atoms onto a phenol ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, cyclizing 2-amino-4’-fluoro-benzophenone with 3-cyclopropyl-3-oxo propionate in the presence of a catalyst like Zn(OTf)2 .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of readily available and inexpensive reagents, along with efficient catalytic systems, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-3,6-difluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Cyclopropyl-3,6-difluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3,6-difluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. The cyclopropyl group may also contribute to the compound’s stability and reactivity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

    2,6-Difluorophenol: Similar structure but lacks the cyclopropyl group.

    2-Cyclopropylphenol: Similar structure but lacks the fluorine atoms.

    3,6-Difluorophenol: Similar structure but lacks the cyclopropyl group.

Uniqueness: 2-Cyclopropyl-3,6-difluorophenol is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct chemical and physical properties

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2-cyclopropyl-3,6-difluorophenol

InChI

InChI=1S/C9H8F2O/c10-6-3-4-7(11)9(12)8(6)5-1-2-5/h3-5,12H,1-2H2

InChI Key

GBEMDJOARUUYIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2O)F)F

Origin of Product

United States

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